SCD5 and SCD Inhibitory Potency: Head-to-Head Comparison of Benzyl Substitution Patterns in a Common Piperidine-Carboxamide Scaffold
In US Patent 12,268,687, a series of piperidine-1-carboxamide derivatives bearing different benzyl groups were evaluated against stearoyl-CoA desaturase 5 (SCD5) and stearoyl-CoA desaturase (SCD) using LC/MS/MS-based enzymatic assays [1]. The derivative incorporating the 2-chloro-3,5-difluorobenzyl group (Compound 64, BDBM731549) exhibited an IC₅₀ of 10 nM against SCD5 and 50 nM against SCD. In contrast, the regioisomeric 3-chloro-4,5-difluorobenzyl analog (Compound 63, BDBM731541) showed an IC₅₀ of 10 nM (SCD5) and 130 nM (SCD) — representing a 2.6-fold loss of SCD potency. The mono-chloro analog bearing 3-chloro-5-fluorobenzyl (Compound 55, BDBM731455) gave IC₅₀ values of 20 nM (SCD5) and 160 nM (SCD), a 3.2-fold SCD potency reduction. Most strikingly, the all-fluoro 3,4,5-trifluorobenzyl analog (Compound 62, BDBM731434) yielded IC₅₀ values of 20 nM (SCD5) and 390 nM (SCD), a 7.8-fold decrease in SCD inhibition [2][3][4].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) against human Stearoyl-CoA Desaturase (SCD) and Stearoyl-CoA Desaturase 5 (SCD5) |
|---|---|
| Target Compound Data | 2-Chloro-3,5-difluorobenzyl derivative (Compound 64): SCD5 IC₅₀ = 10 nM; SCD IC₅₀ = 50 nM |
| Comparator Or Baseline | 3-Chloro-4,5-difluorobenzyl (Compound 63): SCD5 IC₅₀ = 10 nM, SCD IC₅₀ = 130 nM; 3-Chloro-5-fluorobenzyl (Compound 55): SCD5 IC₅₀ = 20 nM, SCD IC₅₀ = 160 nM; 3,4,5-Trifluorobenzyl (Compound 62): SCD5 IC₅₀ = 20 nM, SCD IC₅₀ = 390 nM |
| Quantified Difference | 2-Chloro-3,5-difluorobenzyl derivative shows 2.6-fold to 7.8-fold superior SCD inhibition vs. regioisomeric and all-fluoro comparators; equivalent or superior SCD5 potency |
| Conditions | Human recombinant SCD5 and SCD enzymes; LC/MS/MS detection using Thermo Scientific Q Exactive Orbitrap coupled to Dionex UltiMate 3000 UHPLC; all compounds tested within the same patent and assay platform |
Why This Matters
For procurement decisions in SCD/SCD5 inhibitor programs, this data demonstrates that selecting the 2-chloro-3,5-difluorobenzyl bromide as a synthetic intermediate provides access to inhibitors with up to 7.8-fold greater target engagement than analogs made from closely related but structurally distinct benzyl bromides.
- [1] BindingDB entry BDBM731549: 4-(2-chloro-3,5-difluorobenzyl)-N-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-1-carboxamide, US Patent 12,268,687, Compound 64. IC₅₀ data accessed via BindingDB.org, deposited 2025. View Source
- [2] BindingDB entry BDBM731541: 4-(3-chloro-4,5-difluorobenzyl)-N-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-1-carboxamide, US Patent 12,268,687, Compound 63. IC₅₀ data, 2025. View Source
- [3] BindingDB entry BDBM731455: 4-(3-chloro-5-fluorobenzyl)-N-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-1-carboxamide, US Patent 12,268,687, Compound 55. IC₅₀ data, 2025. View Source
- [4] BindingDB entry BDBM731434: N-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-4-(3,4,5-trifluorobenzyl)piperidine-1-carboxamide, US Patent 12,268,687, Compound 62. IC₅₀ data, 2025. View Source
